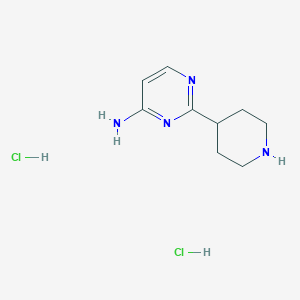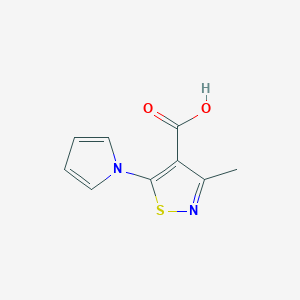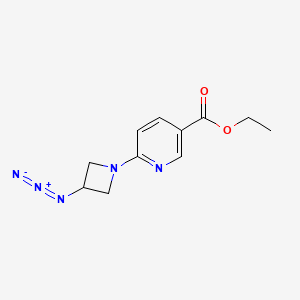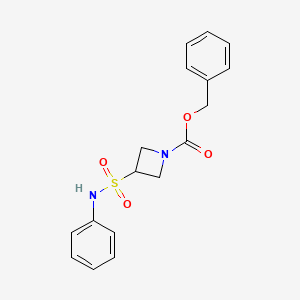
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride (2-PPDC) is a chemical compound which belongs to the class of piperidines and is composed of two nitrogen atoms, four hydrogen atoms, and one chlorine atom. 2-PPDC is an important chemical compound due to its wide range of applications in various scientific fields. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes, and can also be used as a catalyst in various reactions. Furthermore, 2-PPDC has been used in laboratory experiments due to its unique properties.
Wissenschaftliche Forschungsanwendungen
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in various reactions, and as a reagent in the synthesis of other compounds. Additionally, this compound has been used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways.
Wirkmechanismus
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride acts as an inhibitor of enzymes involved in the biosynthesis of polyamines, which are involved in various biochemical processes, such as cell growth and differentiation. By inhibiting these enzymes, this compound can affect the activity of these polyamines and thus modulate the activity of these biochemical processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the synthesis of polyamines, which can affect the activity of various biochemical processes, such as cell growth and differentiation. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, as well as to modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive and easy to synthesize compound, and it has a wide range of applications in various scientific fields. Additionally, it has been shown to have various biochemical and physiological effects, which makes it useful for studying the structure and function of proteins, as well as cell signaling pathways. However, there are some limitations to using this compound in lab experiments. It is not very stable, and it can be difficult to store and handle. Additionally, it can be toxic if not handled properly.
Zukünftige Richtungen
There are several possible future directions for the use of 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride in scientific research. It could be used to further study the structure and function of proteins, as well as cell signaling pathways. Additionally, it could be used to develop new drugs and treatments for various diseases, such as cancer and inflammation. Finally, it could be used to develop new agrochemicals and dyes.
Synthesemethoden
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can be synthesized from piperidine and pyrimidine in a two-step reaction. In the first step, piperidine is reacted with pyrimidine to form a piperidin-4-ylpyrimidin-4-amine. In the second step, the piperidin-4-ylpyrimidin-4-amine is then reacted with hydrochloric acid to form this compound. The overall reaction is as follows:
Piperidine + Pyrimidine → Piperidin-4-ylpyrimidin-4-amine
Piperidin-4-ylpyrimidin-4-amine + HCl → this compound
Eigenschaften
IUPAC Name |
2-piperidin-4-ylpyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7;;/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMKPLYXLOCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)


![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)

![2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-2-oxoacetic acid](/img/structure/B6617903.png)
![2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B6617910.png)
